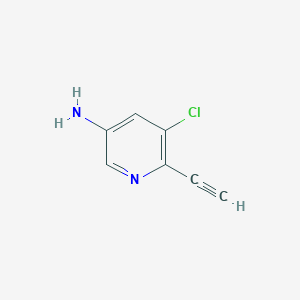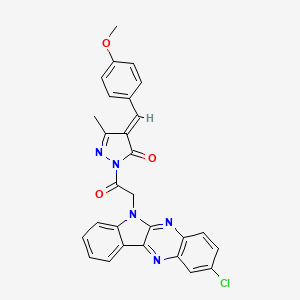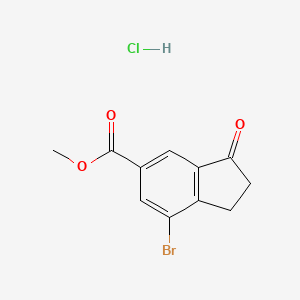
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H6O5 It is characterized by a furan ring substituted with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid typically involves a multi-step process. One common method starts with 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. Key factors in industrial synthesis include reaction efficiency, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furan ring or the propanoic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
- 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
Uniqueness
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6O5 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-(2,5-dioxofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h3H,1-2H2,(H,8,9) |
InChI Key |
KNNKTJWAHSFFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


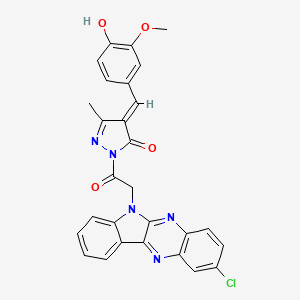
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)


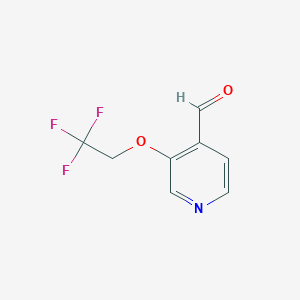
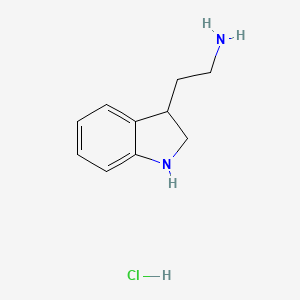
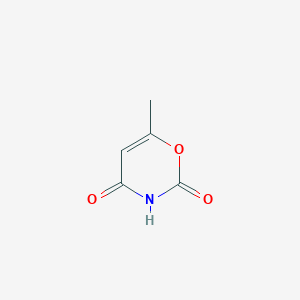
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)

